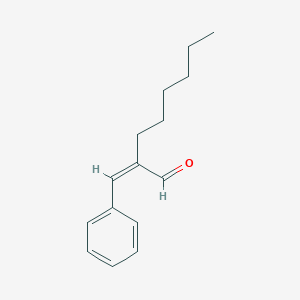

alpha-Hexylcinnamaldehyde

Overview

Description

Alpha-Hexylcinnamaldehyde, also known as 2-Benzylideneoctanal or α-Hexyl cinnamaldehyde, is a common additive in the perfume and cosmetic industry as an aroma substance . It is found naturally in the essential oil of chamomile . It is a pale yellow to yellow liquid to solid, which is nearly insoluble in water but soluble in oils .

Synthesis Analysis

Alpha-Hexylcinnamaldehyde is typically produced via crossed-aldol condensation of octanal and benzaldehyde . Another method for synthesizing alpha-hexylcinnamaldehyde involves directly using low content n-octanal .Molecular Structure Analysis

The molecular formula of alpha-Hexylcinnamaldehyde is C15H20O . The molecule consists of a benzene ring attached to an unsaturated aldehyde .Chemical Reactions Analysis

Alpha-Hexylcinnamaldehyde is synthesized via a reaction between octanal and benzaldehyde . The reaction condition is mild, the product is easy to purify and pure in fragrance .Physical And Chemical Properties Analysis

Alpha-Hexylcinnamaldehyde is a yellow liquid with a mild, slightly fatty, floral, somewhat herbal odor, and a distinct jasmine note . It has a boiling point of 174-176 °C/15 mmHg (lit.), a density of 0.95 g/mL at 25 °C (lit.), and a refractive index n20/D 1.55 (lit.) .Scientific Research Applications

1. Use in Fragrances and Flavoring

α-Hexylcinnamaldehyde (HCA) is commonly used as a fragrance due to its floral scent. It's found in personal care products like perfumes, creams, and shampoos, as well as in household products. Additionally, it serves as a flavoring additive in the food and pharmaceutical industry. A study highlighted its safety, showing no genotoxic derivatives produced by CYP450-mediated biotransformations and no genotoxicity at the chromosomal level (Di Sotto et al., 2014).

2. Potential in Cancer Therapy

HCA has been evaluated for its potential in increasing the cytotoxicity of doxorubicin towards human cancer cell lines. Although it has low cytotoxicity itself, it enhances the antiproliferative effect of doxorubicin, suggesting its role as a chemosensitizing agent. The compound also showed interference with ATP-binding cassette (ABC) transporter functionality, which is significant in cancer treatment (Di Giacomo et al., 2016).

3. Interaction with Biomembranes

The interaction of HCA with biomembranes has been studied as a strategy to reverse multidrug resistance (MDR) in cancer cells. HCA shows an ability to modulate membrane permeability and distribute uniformly in phospholipid bilayers. It exhibits no pro-oxidant effects, suggesting its potential as a chemopreventive and chemosensitizing agent for fighting cancer (Sarpietro et al., 2015).

4. Antimutagenic Properties

α-Hexylcinnamaldehyde has shown strong antimutagenicity against common environmental pollutants. It acts as an inhibitor of certain bacterial enzymes, supporting its potential as a chemopreventive agent (Di Giacomo et al., 2014).

5. Involvement in Biocatalytic Strategies

Although not directly involving HCA, research on alpha-hydroxy ketones, a related compound, highlights the importance of these substances in pharmaceutical and fine chemical industries, demonstrating the versatility of such compounds in various applications (Hoyos et al., 2010).

Mechanism of Action

Target of Action

Alpha-Hexylcinnamaldehyde is a derivative of Cinnamaldehyde It is known to have potential antimutagenic and chemosensitizing properties .

Mode of Action

Its antimutagenic and chemosensitizing properties suggest that it may interact with cellular components to prevent mutations and enhance the efficacy of other chemical agents .

Result of Action

Its potential antimutagenic properties suggest that it may help prevent dna mutations, thereby contributing to cellular health .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2E)-2-benzylideneoctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUHFMWKWLOQMM-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C(=C\C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020801 | |

| Record name | (2E)-2-(Phenylmethylidene)octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour | |

| Record name | Octanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Hexylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | alpha-Hexylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.961 | |

| Record name | alpha-Hexylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

alpha-Hexylcinnamaldehyde | |

CAS RN |

165184-98-5, 101-86-0 | |

| Record name | (2E)-2-(Phenylmethylene)octanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165184-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hexylcinnamaldehyde, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165184985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl cinnamic aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-(Phenylmethylidene)octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-benzylideneoctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-hexylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9947QRR9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 °C | |

| Record name | 2-Hexyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of hexyl cinnamic aldehyde?

A1: Hexyl cinnamic aldehyde has the molecular formula C15H20O and a molecular weight of 216.32 g/mol.

Q2: Are there any spectroscopic data available for hexyl cinnamic aldehyde?

A2: While specific spectroscopic data wasn't detailed in the provided research, common techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and Fourier-transform infrared spectroscopy (FT-IR) [] have been employed to identify and characterize HCA in various samples.

Q3: How does hexyl cinnamic aldehyde interact with biological systems, and what are the downstream effects?

A3: Research primarily focuses on HCA's potential as a skin sensitizer. It is known to activate the immune system, causing allergic contact dermatitis in susceptible individuals [, , , , ]. The mechanism involves HCA penetrating the stratum corneum and forming covalent adducts, triggering an immune response [].

Q4: Does hexyl cinnamic aldehyde demonstrate any notable catalytic properties?

A4: No research in the provided documents indicates catalytic properties of HCA.

Q5: What is known about the Structure-Activity Relationship (SAR) of hexyl cinnamic aldehyde?

A5: While specific SAR studies on HCA weren't included in the provided research, it's known that structural modifications, particularly in the aldehyde group, influence its sensitizing potential [, ]. For instance, changes in the alkyl chain length or substitutions on the aromatic ring can alter its allergenic potency.

Q6: What is the safety profile of hexyl cinnamic aldehyde?

A6: HCA is recognized as a skin sensitizer with varying potency [, , , , ]. Studies have shown that repeated exposure to HCA can induce allergic contact dermatitis in humans [, , ].

Q7: What are the regulatory guidelines surrounding the use of hexyl cinnamic aldehyde in consumer products?

A7: The European Union requires labeling of products containing HCA due to its sensitization potential []. It is crucial to comply with Safety, Health and Environmental (SHE) regulations to ensure responsible HCA usage and minimize potential risks [].

Q8: Are there any known long-term effects associated with hexyl cinnamic aldehyde exposure?

A8: While long-term effects haven't been extensively studied, repeated exposure to HCA is known to induce sensitization and potentially worsen existing skin conditions in susceptible individuals [].

Q9: What analytical methods are used to detect and quantify hexyl cinnamic aldehyde?

A9: Common methods for HCA analysis include Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and potentially High-Performance Liquid Chromatography (HPLC). These techniques allow for the separation, identification, and quantification of HCA in complex mixtures.

Q10: Have these analytical methods been validated, and what are the key parameters?

A10: While specific validation details weren't provided, analytical methods for HCA, like GC-MS, typically undergo validation procedures to ensure accuracy, precision, and specificity []. This is crucial for reliable quantification and identification of HCA in various samples.

Q11: Are there any strategies for mitigating the potential negative environmental impacts of hexyl cinnamic aldehyde?

A11: While specific mitigation strategies for HCA weren't discussed, responsible waste management and exploring biodegradable alternatives are crucial for reducing the environmental footprint of fragrance ingredients [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)